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molecular formula C7H6N2O B1590176 4-Methoxypyridine-2-carbonitrile CAS No. 36057-44-0

4-Methoxypyridine-2-carbonitrile

Cat. No. B1590176
M. Wt: 134.14 g/mol
InChI Key: PWGGPHUKKQTXAY-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

In an argon atmosphere, triethylamine (17.8 mL) was added to 4-methoxypyridine-N-oxide (8.0 g) in acetonitrile (160 mL) at room temperature. Trimethylsilyl cyanide (24.1 mL) was added dropwise to the mixture, followed by stirring for 20 minutes. Subsequently, the mixture was stirred at 95° C. for 14 hours, and then cooled in air. The solvent was evaporated under reduced pressure. The residue was partitioned between saturated aqueous solution of sodium hydrogencarbonate and ethyl acetate. The organic layer was dried over sodium hydrogensulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound as a solid substance (1.57 g, 18%).
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)CC)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][N+:13]([O-])=[CH:12][CH:11]=1.C[Si](C#N)(C)C>C(#N)C>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:1]#[N:3])[CH:11]=1

Inputs

Step One
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC=[N+](C=C1)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
24.1 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Subsequently, the mixture was stirred at 95° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between saturated aqueous solution of sodium hydrogencarbonate and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium hydrogensulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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